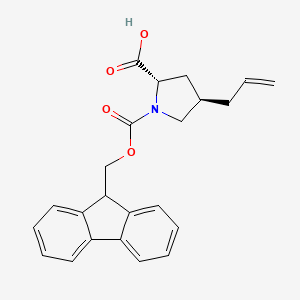

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-allylpyrrolidine-2-carboxylic acid

Beschreibung

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-allylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl substituent at the 4-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions . This compound is structurally classified as a pseudoproline analogue, which is employed to disrupt β-sheet formation in peptides, thereby reducing aggregation and improving solubility during solid-phase synthesis .

Eigenschaften

Molekularformel |

C23H23NO4 |

|---|---|

Molekulargewicht |

377.4 g/mol |

IUPAC-Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H23NO4/c1-2-7-15-12-21(22(25)26)24(13-15)23(27)28-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,15,20-21H,1,7,12-14H2,(H,25,26)/t15-,21+/m1/s1 |

InChI-Schlüssel |

HCTIBKWJQNADEQ-VFNWGFHPSA-N |

Isomerische SMILES |

C=CC[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Kanonische SMILES |

C=CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-allylpyrrolidine-2-carboxylic acid typically involves the following steps:

Fmoc Protection:

Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and solvent.

Allylation: The allyl group is introduced via an allylation reaction, which may involve the use of allyl bromide and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-allylpyrrolidin-2-carbonsäure hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle und Peptide verwendet.

Biologie: Wird in der Untersuchung von Enzym-Substrat-Wechselwirkungen und Proteinfaltung eingesetzt.

Medizin: Für potenzielle therapeutische Anwendungen untersucht, einschließlich der Medikamentenentwicklung.

Industrie: Wird bei der Herstellung von Pharmazeutika und Feinchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-allylpyrrolidin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Fmoc-Gruppe spielt eine entscheidende Rolle beim Schutz der Aminogruppe während chemischer Reaktionen, wodurch selektive Modifikationen und Funktionalisierung der Verbindung ermöglicht werden.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-allylpyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-allylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications and functionalization of the compound.

Vergleich Mit ähnlichen Verbindungen

The 4-substituted pyrrolidine-2-carboxylic acid scaffold is a versatile platform for tuning physicochemical and conformational properties. Below is a detailed comparison of the target compound with its structural analogues.

Structural and Functional Variations

Key Compounds :

(2S,4S)-1-Fmoc-4-benzylpyrrolidine-2-carboxylic acid Substituent: Benzyl (aromatic, hydrophobic). Molecular Formula: C₂₇H₂₅NO₄. Molecular Weight: 427.49 g/mol. CAS: 1334671-66-7 . Properties: Enhanced hydrophobicity due to the benzyl group; used to stabilize helical conformations in peptides.

(2S,4R)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid Substituent: tert-Butoxy (bulky, electron-donating). Molecular Formula: C₂₄H₂₇NO₅. Molecular Weight: 409.47 g/mol. CAS: 122996-47-8 . Properties: The tert-butoxy group increases steric hindrance, favoring trans-conformational control in peptide backbones.

(2S,4R)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Substituent: Trifluoromethyl (strongly electron-withdrawing, lipophilic). Molecular Formula: C₂₁H₁₈F₃NO₄. Molecular Weight: 405.37 g/mol. CAS: 2549171-72-2 . Properties: The CF₃ group enhances metabolic stability and membrane permeability in drug candidates.

(2S,4R)-1-Fmoc-4-phenoxypyrrolidine-2-carboxylic acid Substituent: Phenoxy (aromatic, moderately polar). Molecular Formula: C₂₆H₂₃NO₅. Molecular Weight: 429.46 g/mol. CAS: 1313390-76-9 . Properties: The phenoxy group balances hydrophobicity and hydrogen-bonding capacity, useful in modulating peptide solubility.

(2S,4R)-1-Fmoc-4-allylpyrrolidine-2-carboxylic acid (Target Compound) Substituent: Allyl (small, unsaturated hydrocarbon). Molecular Formula: C₂₄H₂₃NO₄ (estimated). Molecular Weight: ~397.45 g/mol (calculated). Key Feature: The allyl group offers reactivity for orthogonal modifications (e.g., radical additions) while maintaining moderate hydrophobicity.

Comparative Data Table

| Compound (Substituent) | Molecular Formula | MW (g/mol) | CAS No. | Key Applications |

|---|---|---|---|---|

| 4-Benzyl (2S,4S) | C₂₇H₂₅NO₄ | 427.49 | 1334671-66-7 | Helix stabilization, hydrophobic tagging |

| 4-tert-Butoxy (2S,4R) | C₂₄H₂₇NO₅ | 409.47 | 122996-47-8 | Conformational control in peptide chains |

| 4-Trifluoromethyl (2S,4R) | C₂₁H₁₈F₃NO₄ | 405.37 | 2549171-72-2 | Enhancing metabolic stability |

| 4-Phenoxy (2S,4R) | C₂₆H₂₃NO₅ | 429.46 | 1313390-76-9 | Solubility modulation |

| 4-Allyl (2S,4R) (Target) | C₂₄H₂₃NO₄ | ~397.45 | N/A | Click chemistry, intermediate synthesis |

Biologische Aktivität

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-allylpyrrolidine-2-carboxylic acid , commonly referred to as Fmoc-4-allylpyrrolidine-2-carboxylic acid , is a derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- CAS Number : 1093651-96-7

- Molecular Formula : C26H23NO4

- Molecular Weight : 413.47 g/mol

- Solubility : Moderately soluble in water (0.00154 mg/ml) .

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which enhances its stability and solubility. The presence of an allyl group at the 4-position of the pyrrolidine ring contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of fluorenone, including those related to Fmoc-pyrrolidine compounds, exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that introducing hydrophobic groups can enhance the binding affinity to tubulin, leading to effective inhibition of cell proliferation .

Case Study: Tubulin Interaction

In a study investigating the interaction of fluorenone derivatives with tubulin, it was found that specific modifications at the 2 and 7 positions of fluorenone enhanced binding and led to increased cytotoxicity against cancer cells. This suggests that the structural features of Fmoc-pyrrolidine derivatives may similarly influence their biological activity .

The proposed mechanism involves the inhibition of microtubule polymerization, disrupting mitotic spindle formation during cell division. This interference leads to apoptosis in cancer cells, making such compounds potential candidates for developing new anticancer therapies.

Enzyme Inhibition

The compound has been identified as a substrate for various cytochrome P450 enzymes, notably CYP2C9 and CYP2D6. Inhibition studies suggest that while it does not inhibit CYP1A2 or CYP3A4, it may affect drug metabolism pathways involving CYP2C9 and CYP2D6, which are critical for the metabolism of many pharmaceuticals .

Absorption and Distribution

The compound is characterized by high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects .

Bioavailability

The bioavailability score of 0.56 indicates moderate absorption characteristics, which is essential for therapeutic efficacy.

Comparative Biological Activity

| Compound Name | CAS Number | Molecular Weight | Antitumor Activity | CYP Inhibition |

|---|---|---|---|---|

| Fmoc-Pyrrolidine | 1093651-96-7 | 413.47 g/mol | High | CYP2C9, CYP2D6 |

| Fluorenone Derivative | 31986630 | Varies | Moderate | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.